2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzodioxole, cyclohexyl, and benzothieno pyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sulfur-containing compounds, cyclohexyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzodioxole or benzothieno pyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications .
Scientific Research Applications
2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-ALLYL-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(1,3-Benzodioxol-5-yl)ethanol
- n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine
Uniqueness
Compared to similar compounds, 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclohexyl group and benzothieno pyrimidinone core contribute to its stability and potential for diverse applications.
Properties
Molecular Formula |
C24H26N2O3S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-cyclohexyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26N2O3S2/c27-23-21-17-8-4-5-9-20(17)31-22(21)25-24(26(23)16-6-2-1-3-7-16)30-13-15-10-11-18-19(12-15)29-14-28-18/h10-12,16H,1-9,13-14H2 |
InChI Key |
WASRRRRZSSIRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SCC4=CC5=C(C=C4)OCO5)SC6=C3CCCC6 |
Origin of Product |
United States |
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